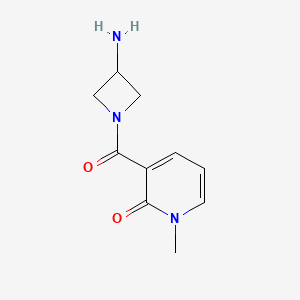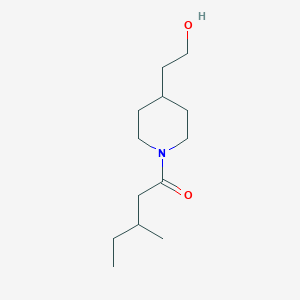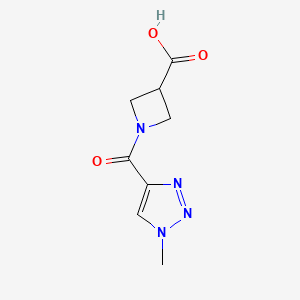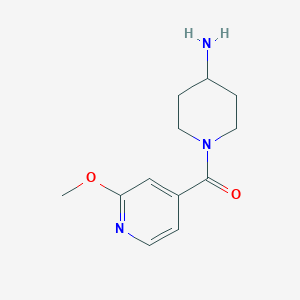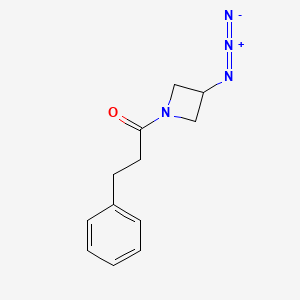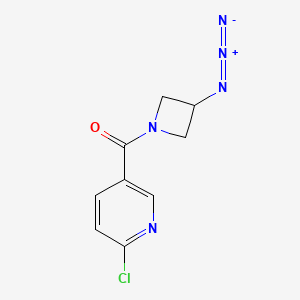![molecular formula C10H13ClN2O3 B1476248 5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098038-89-0](/img/structure/B1476248.png)
5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
説明
The compound “5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” belongs to the class of pyrrolopyridines, which are nitrogen-containing heterocyclic compounds . Pyrrolopyridines are known for their diverse biological and medicinal importance . They are found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of pyrrolopyridines often involves radical-mediated reactions . A variety of fascinating synthetic applications have been developed using various types of pyridinium salts under visible light conditions .
Molecular Structure Analysis
The molecular structure of pyrrolopyridines is characterized by a five-membered pyrrole ring fused with a six-membered pyridine ring . This unique structure contributes to their diverse biological activities and pharmacological significance .
Chemical Reactions Analysis
Pyrrolopyridines can undergo a variety of chemical reactions, including C-H functionalization, which is a powerful tool in synthetic chemistry for the direct functionalization of the C-H bonds of the pyridine scaffold .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines are influenced by their heterocyclic structure and the presence of nitrogen atoms . They exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .
科学的研究の応用
Photoluminescent Materials
Research on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, similar in structural motif to the query compound, highlights their potential application in photoluminescent materials. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films. This suggests that derivatives of pyrrolo[3,4-c]pyridine could be explored for use in photonic and electronic devices (Beyerlein & Tieke, 2000).
Synthetic Methodologies
The synthetic versatility of pyrrolo[3,4-c]pyridine derivatives is showcased in various studies. For instance, ultrasound-promoted regioselective synthesis of fused polycyclic compounds, including pyrrolo[3,4-b]pyridines, illustrates a rapid and efficient method for producing these molecules, potentially leading to new pharmaceuticals or materials (Nikpassand et al., 2010). Additionally, Lewis acid-promoted reactions yielding pyrrolo[3,4-b]pyridine derivatives indicate these compounds' synthetic accessibility, which could be pivotal in discovering new chemical entities with desirable properties (Yin et al., 2013).
Heterocyclic Synthesis
The review on the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives over the last decade outlines various methodologies for constructing these complex molecules. These synthetic strategies are critical for developing novel compounds with potential applications in medicinal chemistry and material science (Ershov & Ershova, 2020).
Anticonvulsant Activity
Research into the derivatives of tetramic acid, including pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, reveals some compounds exhibit anticonvulsant activity. This highlights the therapeutic potential of structurally related molecules, suggesting that detailed studies on pyrrolo[3,4-c]pyridine derivatives could uncover new anticonvulsant drugs (Sorokina et al., 2007).
作用機序
The mechanism of action of pyrrolopyridines is largely dependent on their specific structures and functional groups . They are known to inhibit various biological targets, such as reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
将来の方向性
Pyrrolopyridines have attracted considerable attention in organic chemistry due to their promising radical precursors and pyridine surrogates . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing pyrrolopyridine-based drugs with higher bioactivity and lesser toxicity .
特性
IUPAC Name |
5-(2-chloroacetyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-12-9(15)6-2-3-13(8(14)4-11)5-7(6)10(12)16/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJARPLLPKSDVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



